(2-Methoxyphenyl)(4-methoxyphenyl)methanol (2-Methoxyphenyl)(4-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13300690
InChI: InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3
SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

(2-Methoxyphenyl)(4-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13300690

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxyphenyl)(4-methoxyphenyl)methanol -

Specification

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name (2-methoxyphenyl)-(4-methoxyphenyl)methanol
Standard InChI InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3
Standard InChI Key PZTCHFCMZOXVNP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a central methanol group (-CH(OH)-\text{-CH(OH)-}) bridging two aromatic rings: a 2-methoxyphenyl group and a 4-methoxyphenyl group. The methoxy substituents (-OCH3\text{-OCH}_3) at the ortho and para positions introduce steric and electronic effects that influence reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H16O3\text{C}_{15}\text{H}_{16}\text{O}_{3}
Molecular Weight244.28 g/mol
Calculated LogP~2.9 (estimated via analogy)
Hydrogen Bond Donors/Acceptors1 donor, 3 acceptors

The absence of reported melting/boiling points or spectral data (e.g., IR, NMR) in literature underscores the need for experimental characterization.

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanol is documented, analogous diarylmethanols are typically synthesized via:

Grignard Reaction:
Aryl Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) reacting with 4-methoxybenzaldehyde would yield the target compound after acidic workup. This method aligns with protocols for related structures like (2-methoxyphenyl)(phenyl)methanol.

Friedel-Crafts Alkylation:
Electrophilic substitution using methoxy-substituted benzaldehydes and arenes in the presence of Lewis acids (e.g., AlCl₃) could form the diarylmethanol backbone .

Key Reactions

The compound’s reactivity is governed by its methanol and methoxy groups:

  • Oxidation: Likely oxidizes to (2-methoxyphenyl)(4-methoxyphenyl)ketone using agents like PCC or KMnO₄.

  • Reduction: Catalytic hydrogenation may reduce the methanol to a methylene group, forming (2-methoxyphenyl)(4-methoxyphenyl)methane.

  • Ether Cleavage: Treatment with HBr or HI could demethylate methoxy groups to hydroxyls, yielding a diphenol derivative.

Industrial and Research Applications

Pharmaceutical Intermediate

As a bifunctional alcohol, the compound serves as a precursor for:

  • Ether Derivatives: Alkylation to produce prodrugs with enhanced bioavailability.

  • Chiral Ligands: Use in asymmetric catalysis due to its stereogenic center.

Materials Science

Methoxy groups confer UV stability, making the compound a candidate for:

  • Polymer Additives: Stabilizing agents against photodegradation.

  • Liquid Crystals: Mesogenic properties from planar aromatic systems.

Challenges and Future Directions

  • Synthetic Optimization: Developing high-yield, enantioselective routes remains critical.

  • Biological Profiling: Systematic studies on pharmacokinetics, toxicity, and target engagement are absent.

  • Computational Modeling: QSAR studies could predict bioactivity and guide structural modifications.

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